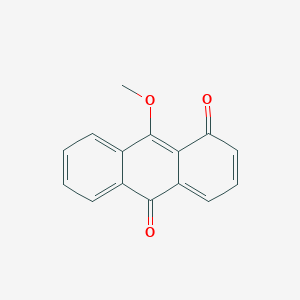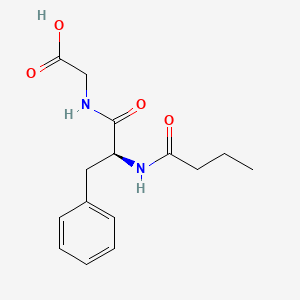
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane is a chemical compound characterized by the presence of a trifluoromethyl group, an iodine atom, and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane typically involves the reaction of 4,4,4-trifluoro-2-iodobut-2-en-1-ol with cyclohexane under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-2-iodobut-2-en-1-ol: A similar compound with a hydroxyl group instead of a cyclohexane ring.
1,1,1-Trifluoro-4-iodobutane: Another related compound with a different structural arrangement.
Uniqueness
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and a trifluoromethyl group, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
346434-66-0 |
|---|---|
分子式 |
C10H14F3I |
分子量 |
318.12 g/mol |
IUPAC名 |
(4,4,4-trifluoro-2-iodobut-1-enyl)cyclohexane |
InChI |
InChI=1S/C10H14F3I/c11-10(12,13)7-9(14)6-8-4-2-1-3-5-8/h6,8H,1-5,7H2 |
InChIキー |
GTAIYYJNVNFGTJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C=C(CC(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

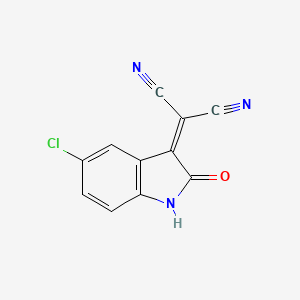
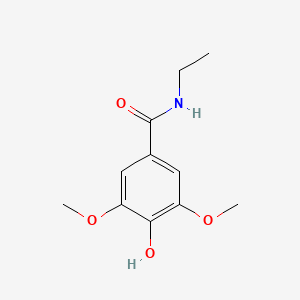



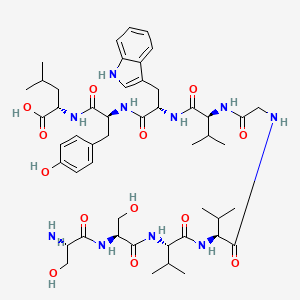
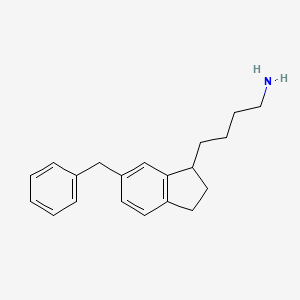
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)
